![molecular formula C11H11N3O2 B13464593 [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13464593.png)
[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine is a complex organic compound that features a unique structure combining a pyrazole ring with a methanamine group and a 1,3-dioxaindan moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine typically involves multi-step organic reactions. One common route starts with the preparation of the 1,3-dioxaindan moiety, which is then coupled with a pyrazole derivative. The final step involves the introduction of the methanamine group. Reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors might also be employed to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
[5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions often involve acidic or basic environments.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst. Conditions typically involve low temperatures and inert atmospheres.
Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine is used as a building block for synthesizing more complex molecules
Biology
In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mécanisme D'action
The mechanism by which [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanamine shares similarities with other pyrazole derivatives and methanamine-containing compounds.
- Compounds such as [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methanol and [5-(1,3-dioxaindan-5-yl)-1H-pyrazol-3-yl]methylamine are structurally related.
Uniqueness
What sets this compound apart is its combination of the 1,3-dioxaindan moiety with the pyrazole ring and methanamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C11H11N3O2/c12-5-8-4-9(14-13-8)7-1-2-10-11(3-7)16-6-15-10/h1-4H,5-6,12H2,(H,13,14) |
Clé InChI |
IIGLQJLZSRNCHF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


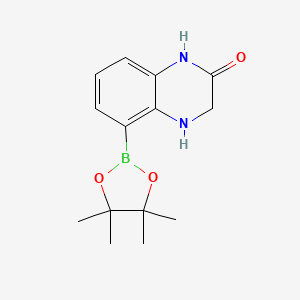
![8-[6-(1,1-difluoroethyl)pyridin-2-yl]-7H-purin-6-ol](/img/structure/B13464529.png)

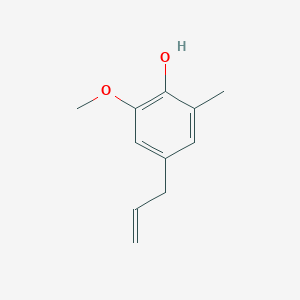
![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)


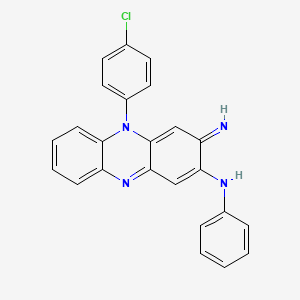
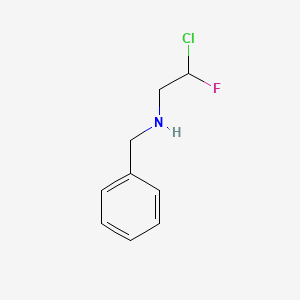
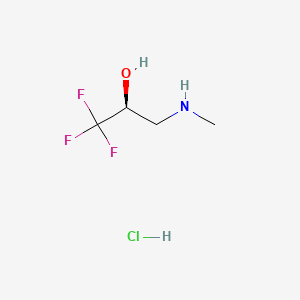
![1-(Bromomethyl)-3,8-dioxabicyclo[3.2.1]octane](/img/structure/B13464582.png)



